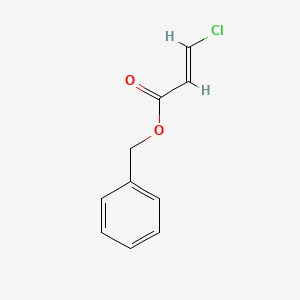
(E)-Benzyl 3-chloroacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Benzyl 3-chloroacrylate is an organic compound belonging to the class of acrylic esters It is characterized by the presence of a benzyl group attached to the ester moiety and a chlorine atom on the acrylate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E)-Benzyl 3-chloroacrylate can be synthesized through several methods. One common approach involves the esterification of (E)-3-chloroacrylic acid with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-Benzyl 3-chloroacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the acrylate backbone can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidative cleavage of the double bond can be achieved using oxidizing agents such as potassium permanganate or ozone.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted acrylates.
Reduction: Formation of benzyl 3-chloropropanol.
Oxidation: Formation of benzyl 3-chloropropanoic acid or other oxidative cleavage products.
Applications De Recherche Scientifique
(E)-Benzyl 3-chloroacrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving acrylate derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactivity and functional group compatibility.
Mécanisme D'action
The mechanism of action of (E)-Benzyl 3-chloroacrylate involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the conjugated double bond in the acrylate moiety makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The benzyl group can also participate in stabilizing intermediates during these reactions.
Comparaison Avec Des Composés Similaires
Methyl (E)-3-chloroacrylate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl (E)-3-chloroacrylate: Similar structure but with an ethyl group instead of a benzyl group.
Propyl (E)-3-chloroacrylate: Similar structure but with a propyl group instead of a benzyl group.
Uniqueness: (E)-Benzyl 3-chloroacrylate is unique due to the presence of the benzyl group, which imparts distinct reactivity and stability compared to its methyl, ethyl, and propyl counterparts. The benzyl group can influence the electronic properties of the acrylate moiety, making it more reactive towards certain nucleophiles and electrophiles.
Propriétés
Formule moléculaire |
C10H9ClO2 |
|---|---|
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
benzyl (E)-3-chloroprop-2-enoate |
InChI |
InChI=1S/C10H9ClO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+ |
Clé InChI |
BKGWOYJRJKWXIZ-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)/C=C/Cl |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




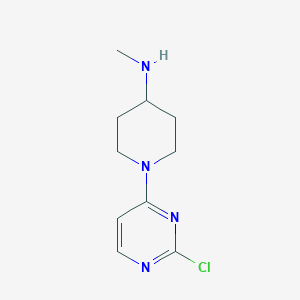


![2,2-Difluoro-6-azabicyclo[3.2.1]octane](/img/structure/B12820941.png)
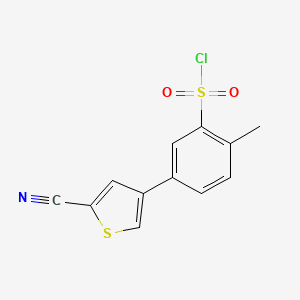
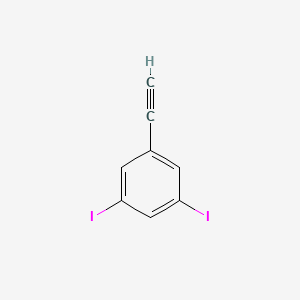

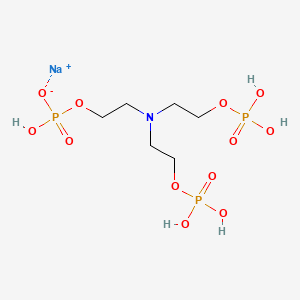
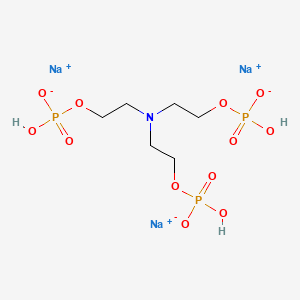
![4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid](/img/structure/B12820973.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B12820980.png)
![ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B12820984.png)
